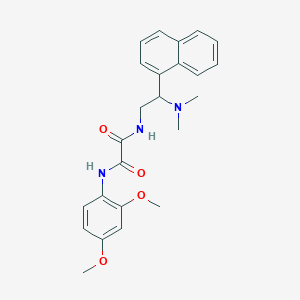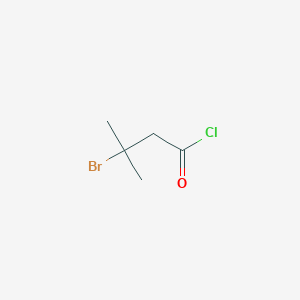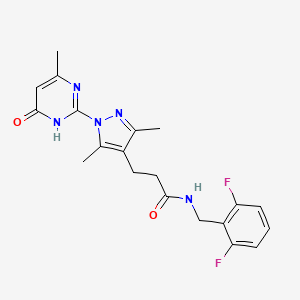
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
pH-Gated Photocage
This compound has been explored for its utility in pH-gated photocaging. Zhang, Captain, and Raymo (2016) described the synthesis and application of naphthalene-based compounds, including those similar in structure to N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, in creating pH-responsive photocages. These photocages can be activated under specific pH conditions, indicating potential for controlled release applications in biological systems (Yang Zhang, B. Captain, & F. Raymo, 2016).
Spectroscopic Properties of Stilbazolium Dyes
Bakalska and colleagues (2017) conducted a comparative study on the crystal structure and spectroscopic properties of stilbazolium dyes, which are structurally related to the compound . These studies reveal insights into the charge transfer properties and solvatochromic behaviors of such compounds, underscoring their potential in developing novel optical materials and sensors (R. Bakalska et al., 2017).
Asymmetric Synthesis with Organopalladium Complexes
The use of organopalladium complexes for promoting asymmetric synthesis has been demonstrated by Huang et al. (2010). These complexes utilize chiral auxiliaries related to N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide for high regio- and stereoselectivities in reactions. This application signifies the role of such compounds in synthesizing enantiomerically pure products, essential for pharmaceutical development (Yinhua Huang et al., 2010).
Fluorescence Imaging of Zinc Distribution
Lee and colleagues (2015) explored a 2-(N,N-Dimethylamino)naphthalene-based probe, structurally akin to the compound , for its application in fluorescence imaging of zinc ions. This research highlights the potential of similar compounds in high-resolution imaging applications within biological contexts, such as monitoring metal ion distribution in cells (Ji Ha Lee et al., 2015).
Chiral Synthesis and Ligand Development
Research by Liu, Pullarkat, and Li (2009) on the use of chiral organopalladium complexes for the synthesis of P,N-ligands showcases the importance of compounds like N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide in developing asymmetric catalysts. These findings underscore the role of such compounds in advancing asymmetric synthesis methodologies, pivotal for the creation of chiral drugs and chemicals (F. Liu, S. A. Pullarkat, & Yongxin Li, 2009).
properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-27(2)21(19-11-7-9-16-8-5-6-10-18(16)19)15-25-23(28)24(29)26-20-13-12-17(30-3)14-22(20)31-4/h5-14,21H,15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFYQQYHFCJSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)
![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)

![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)

![5-Fluoro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2718799.png)
![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)
![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)
